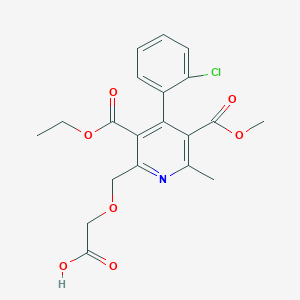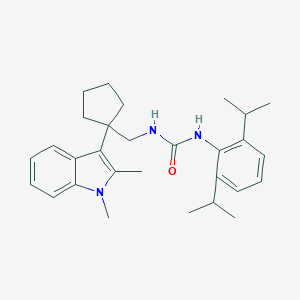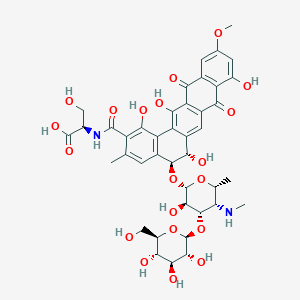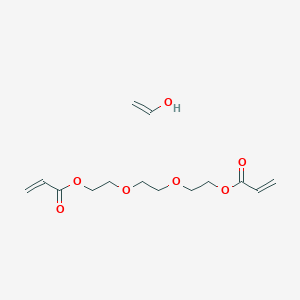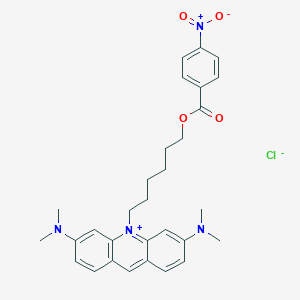
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, also known as DiR, is a near-infrared fluorescent dye commonly used in scientific research. DiR has gained significant attention in recent years due to its unique optical properties, making it an ideal tool for in vivo imaging and tracking of cells and tissues.
科学的研究の応用
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been widely used in scientific research for in vivo imaging and tracking of cells and tissues. It is commonly used in preclinical studies to monitor the biodistribution and pharmacokinetics of drugs and nanoparticles. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has also been used to track immune cells, such as T cells and natural killer cells, in vivo, allowing for the study of their migration and homing behavior. In addition, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been used in cancer research to study tumor growth and metastasis.
作用機序
The mechanism of action of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves its binding to intracellular components, such as lipids and proteins, resulting in its accumulation in cells and tissues. 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a high affinity for cell membranes, making it an ideal tool for in vivo imaging of cells. Once inside cells, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride emits a near-infrared fluorescence signal, which can be detected using specialized imaging equipment.
生化学的および生理学的効果
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has been shown to have low toxicity and does not affect cell viability or function. It is rapidly cleared from the body, with the majority of the dye excreted through the liver and kidneys. However, long-term studies on the effects of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride on the body are lacking, and further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the main advantages of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is its near-infrared fluorescence, which allows for deep tissue imaging and minimizes background fluorescence. It is also highly stable and can be stored for extended periods without degradation. However, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride has a relatively low quantum yield, which can limit its sensitivity for some applications. In addition, the synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be time-consuming and requires specialized equipment, which can be a limitation for some labs.
将来の方向性
There are numerous future directions for the use of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride in scientific research. One potential application is in the development of targeted drug delivery systems, where 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride can be used to track the biodistribution and pharmacokinetics of drugs in vivo. Another potential direction is in the study of immune cell trafficking and interactions with tumors, which could lead to the development of new immunotherapies. Additionally, the development of new 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride derivatives with improved optical properties could expand its applications in scientific research.
Conclusion
In conclusion, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, or 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride, is a near-infrared fluorescent dye with unique optical properties that make it an ideal tool for in vivo imaging and tracking of cells and tissues. Its low toxicity, stability, and deep tissue imaging capabilities make it a valuable tool in scientific research. However, further research is needed to fully understand its biochemical and physiological effects and to expand its applications in scientific research.
合成法
The synthesis of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride involves the reaction of 3,6-bis(dimethylamino)acridine with 4-nitrobenzoyl chloride and 6-bromo-1-hexanol in the presence of triethylamine. The crude product is then purified using column chromatography to obtain the final product, 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride. The synthesis method of 3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride is relatively simple and can be easily modified to obtain various derivatives with different optical properties.
特性
CAS番号 |
140866-76-8 |
|---|---|
製品名 |
3,6-Bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
分子式 |
C30H35ClN4O4 |
分子量 |
551.1 g/mol |
IUPAC名 |
6-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]hexyl 4-nitrobenzoate;chloride |
InChI |
InChI=1S/C30H35N4O4.ClH/c1-31(2)26-15-11-23-19-24-12-16-27(32(3)4)21-29(24)33(28(23)20-26)17-7-5-6-8-18-38-30(35)22-9-13-25(14-10-22)34(36)37;/h9-16,19-21H,5-8,17-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
DOGHMQCJZXGUPU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C)C.[Cl-] |
同義語 |
3,6-BDNHA 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-bis(dimethylamino)-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



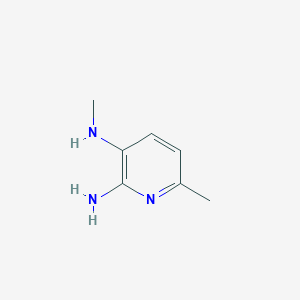
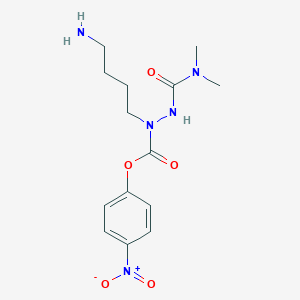
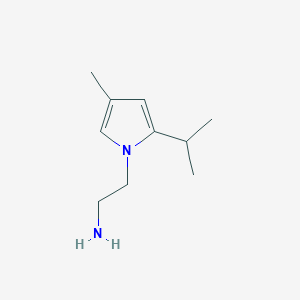
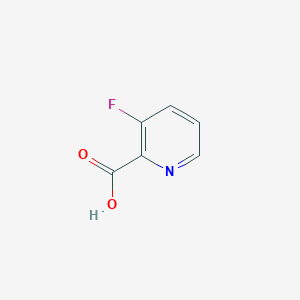
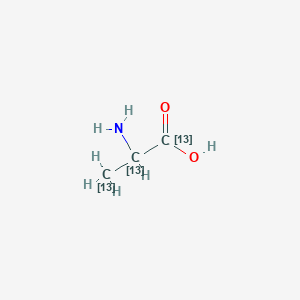
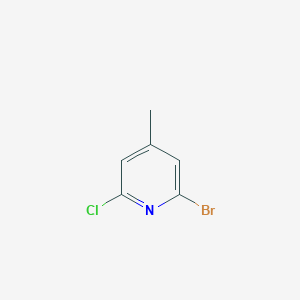
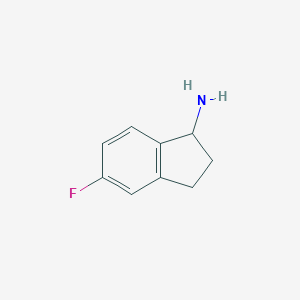
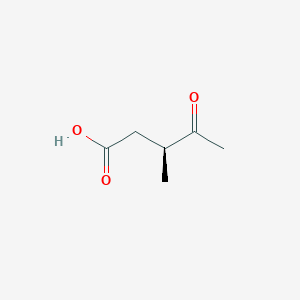
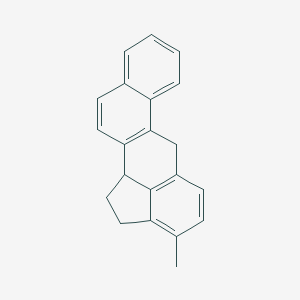
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
